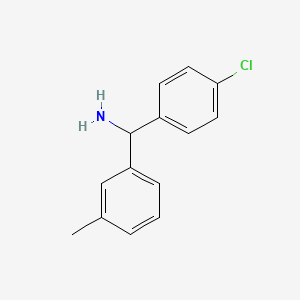
(4-Chlorophenyl)(m-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-toluic hydrazide and glycine using polyphosphoric acid. This method appears to be high yielding and efficient for the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of the compounds discussed in the papers is characterized by spectroscopic methods, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. The presence of the oxadiazole ring and methanamine group is confirmed through these characterization methods .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving (4-Chlorophenyl)(m-tolyl)methanamine, they do describe the synthesis of related compounds. The polyphosphoric acid condensation route used in these syntheses suggests that similar conditions could potentially be applied to synthesize the compound , assuming appropriate precursors are available .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the papers are likely to be inferred from the spectroscopic data obtained. Techniques like DSC can provide information on the thermal properties, while FT-IR and NMR offer insights into the chemical structure and bonding. However, specific physical properties such as melting point, boiling point, solubility, and stability of (4-Chlorophenyl)(m-tolyl)methanamine are not discussed in the provided papers .
Applications De Recherche Scientifique
Catalytic Applications
(4-Phenylquinazolin-2-yl)methanamine, a related compound, has been utilized in the formation of N-heterocyclic ruthenium(II) complexes. These complexes were studied for their catalytic efficiency in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).
Structural and Chemical Properties
- The crystal structure of a similar compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, revealed deformations in tetrahedral geometry and the presence of significant supramolecular interactions, as confirmed through Hirshfeld surface analysis. Quantum chemical calculations were employed to investigate various properties of this compound, including non-linear optical properties and molecular electrostatic potential surfaces (Kamaraj et al., 2021).
- Another related compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized and characterized through various spectroscopic techniques, emphasizing its structural and chemical properties (Shimoga et al., 2018).
Pharmaceutical Synthesis
- The compound is associated with the synthesis of sertraline hydrochloride, a potent antidepressant. Innovations in the synthesis process of sertraline hydrochloride have been reported, focusing on the utilization of intermediates that lead to more environmentally friendly and efficient production methods (Vukics et al., 2002).
- The isomorphism in compounds similar to (4-Chlorophenyl)(m-tolyl)methanamine, specifically in imidazole-4-imines, has been studied, revealing significant molecular twist and crystal packing influenced by weak specific intermolecular interactions (Skrzypiec et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Similar compounds like methenamine are known to interact with the urinary tract environment, particularly in acidic conditions .
Pharmacokinetics
Methenamine, a related compound, is known to produce antibacterial activity in the urine within half an hour of ingestion of a 1-gram dose . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a similar compound, is known to exert antibacterial effects in the urinary tract, particularly in acidic conditions .
Action Environment
The action of (4-Chlorophenyl)(m-tolyl)methanamine may be influenced by environmental factors such as pH. For instance, methenamine, a similar compound, is known to be more effective in acidic environments .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESWJQURUAGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-methylphenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
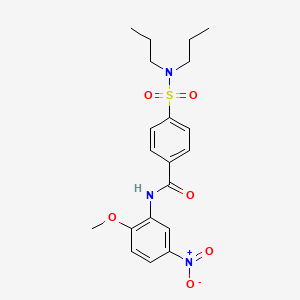
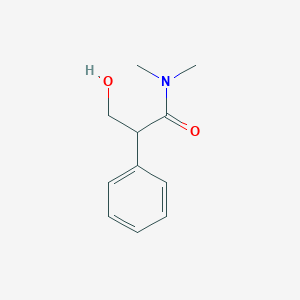
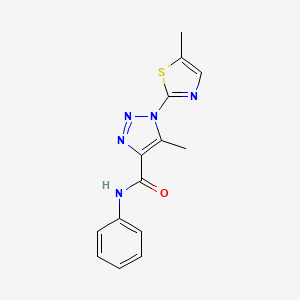
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2514470.png)
![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)
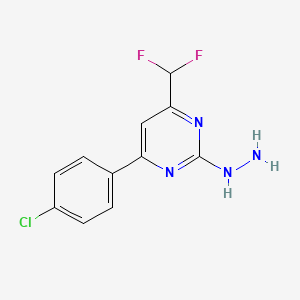
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)
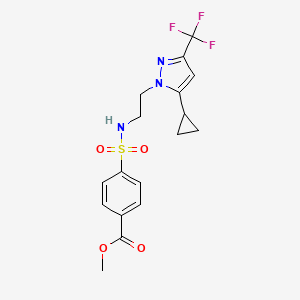
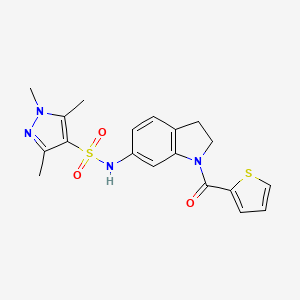
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)